(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime, with the chemical formula and CAS number 13208-98-5, is a compound belonging to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon-nitrogen double bond. This particular compound is derived from 5-methylisatin, an indole derivative known for its diverse biological activities. The oxime group in (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime significantly influences its chemical reactivity and potential therapeutic applications .
The synthesis of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime typically involves the reaction of 5-methylisatin with hydroxylamine hydrochloride under basic conditions. The general synthetic route can be summarized as follows:
The molecular structure of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime can be described as follows:
The presence of both the indole and oxime functionalities contributes to its unique chemical properties and biological activities .
(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime is involved in various chemical reactions:
These reactions highlight the versatility of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime in synthetic organic chemistry .
The mechanism of action for (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets such as enzymes and receptors:
(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime has several scientific applications:
The compound's diverse applications underscore its significance in both research and industrial settings .
The systematic IUPAC name for the compound is (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime, which precisely defines its core structure and stereochemistry. The parent scaffold is a 1H-indole-2,3-dione (isatin) system, substituted with a methyl group at the 5-position and an oxime group (=N-OH) at the 3-carbonyl position. The molecular formula is C₉H₈N₂O₂, corresponding to a molecular weight of 176.17 g/mol [1] [2] [3]. The CAS Registry Number 13208-98-5 is consistently associated with this compound in commercial and scientific databases [2] [3]. Notably, an alternative CAS number (124558-61-8) referenced in one source [4] pertains to a different molecular formula (C₁₄H₄Cl₄N₂O₄) and is unrelated.
Table 1: Key Identifiers of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime
Property | Value |
---|---|
IUPAC Name | (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime |
Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight | 176.17 g/mol |
CAS Registry Number | 13208-98-5 |
Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)/C2=N/O |
The molecular formula indicates an elemental composition of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. This configuration arises from the fusion of the aromatic benzene ring (contributing 6 carbons) with the pyrrole ring (contributing 2 carbons and 1 nitrogen), modified by the 3-oxime group and the 5-methyl substituent. The oxime group introduces an additional nitrogen and oxygen atom, replacing the carbonyl oxygen at C3 with a nitrogen-hydroxy (N-OH) functionality [1] [2].
The oxime group at C3 introduces geometric isomerism due to restricted rotation around the C=N bond. The compound exists predominantly as the Z-isomer (syn-configuration), where the oxime hydroxyl group is oriented toward the indole nitrogen (N1). This configuration is explicitly denoted by the "(3Z)" prefix in the IUPAC name [7]. The Z-configuration is stabilized by an intramolecular hydrogen bond between the oxime hydroxyl (-OH) and the adjacent carbonyl oxygen at C2 (O=C2), forming a six-membered pseudocyclic structure [6] [7].
The SMILES string CN1C2=C(C=CC=C2)/C(C1=O)=N/O (from Sigma-Aldrich documentation [7]) uses the "/" notation to specify the stereochemistry at the C=N bond, confirming the Z-orientation. This spatial arrangement is functionally significant, as crystallographic studies reveal it optimizes interactions with biological targets like SK ion channels [6]. The E-isomer (anti-configuration) is sterically disfavored due to potential clashes between the oxime hydroxyl and the indole ring system.
Infrared (IR) Spectroscopy
The IR spectrum of the compound (as a solid-state split mull in Fluorolube/Nujol) reveals key functional group absorptions [9]:
Table 2: Key IR Spectral Assignments
Wavenumber (cm⁻¹) | Assignment |
---|---|
3150–3200 | ν(O-H) (hydrogen-bonded) |
1720 | ν(C=O) (C2 carbonyl) |
1620 | ν(C=N) (oxime) |
1350 | ν(C-N) (indole/oxime) |
1100 | δ(O-H) (in-plane bending) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While explicit NMR data for this specific compound is limited in the search results, predictions can be made based on its structure and analogs:
Mass Spectrometry (MS)
The molecular ion peak [M]⁺˙ is expected at m/z 176, consistent with the molecular weight of C₉H₈N₂O₂. Characteristic fragmentation patterns likely include:
High-resolution X-ray crystallography (1.90 Å resolution, PDB ID: 5WBX) confirms the Z-configuration and reveals precise molecular dimensions and intermolecular interactions [6]. The compound (referred to as SKS-11 in the study) crystallizes in complex with the human SK2 ion channel-calmodulin complex. Key structural features include:
Table 3: Crystallographic Parameters and Interactions
Parameter | Value/Description |
---|---|
PDB ID | 5WBX |
Resolution | 1.90 Å |
Space Group | C 1 2 1 |
Unit Cell | a=77.328 Å, b=66.091 Å, c=65.435 Å, β=93.84° |
Binding Site | Calmodulin-SK2 channel interface |
Key Interaction | Oxime O-H···O=C (Leu369) |
Interaction Distance | 2.1 Å |
C3=N Bond Length | 1.28 Å |
N-O Bond Length | 1.40 Å |
The crystal structure demonstrates that the 5-methyl group projects into a hydrophobic pocket formed by residues Val363, Ala367, and Phe368 of calmodulin. This positioning explains why substitutions at the 5-position (methyl, bromo, fluoro) modulate the compound's potency as an SK channel positive modulator – potency correlates with calculated electrostatic interaction energies within the binding pocket [6]. The planarity of the indole-oxime system and its specific hydrogen-bonding pattern are essential for its biological activity, though the crystallographic data here strictly pertains to structural parameters.
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